6-Amino-2,3-difluorophenol 6-Amino-2,3-difluorophenol
Brand Name: Vulcanchem
CAS No.: 115551-33-2
VCID: VC21076333
InChI: InChI=1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2
SMILES: C1=CC(=C(C(=C1N)O)F)F
Molecular Formula: C6H5F2NO
Molecular Weight: 145.11 g/mol

6-Amino-2,3-difluorophenol

CAS No.: 115551-33-2

Cat. No.: VC21076333

Molecular Formula: C6H5F2NO

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2,3-difluorophenol - 115551-33-2

Specification

CAS No. 115551-33-2
Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
IUPAC Name 6-amino-2,3-difluorophenol
Standard InChI InChI=1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2
Standard InChI Key KRURHZHJEDNBCM-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)O)F)F
Canonical SMILES C1=CC(=C(C(=C1N)O)F)F

Introduction

Chemical Identity and Structure

6-Amino-2,3-difluorophenol is an aromatic compound with fluorine substitutions at positions 2 and 3 of the phenol ring, alongside an amino group at position 6. This specific arrangement of functional groups contributes to its distinctive chemical behavior and utility in organic synthesis.

Basic Identification Parameters

ParameterValue
IUPAC Name6-amino-2,3-difluorophenol
CAS Registry Number115551-33-2
Molecular FormulaC₆H₅F₂NO
Molecular Weight145.11 g/mol
InChIInChI=1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2
InChIKeyKRURHZHJEDNBCM-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1N)O)F)F

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • 3,4-Difluoro-2-hydroxyaniline

  • 2-Hydroxy-3,4-difluoroaniline

  • Phenol, 6-amino-2,3-difluoro-

  • 6-Amino-2,3-difluoro-phenol

  • 2-amino-5,6-difluorophenol

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Amino-2,3-difluorophenol is essential for predicting its behavior in various applications and handling requirements.

Physical Characteristics

The compound presents as a crystalline solid ranging from very dark beige to very dark brown in color . Its fluorine substitutions significantly influence its physical properties and behavior in chemical reactions.

PropertyValueSource
Physical StateCrystalline solid
ColorVery dark beige to very dark brown
Boiling Point229.4±40.0 °C (Predicted)
Density1.472±0.06 g/cm³ (Predicted)
Exact Mass145.03392011 Da
XLogP3-AA1.1

Chemical Reactivity

The chemical reactivity of 6-Amino-2,3-difluorophenol is influenced by the presence of both electron-withdrawing fluorine atoms and the electron-donating amino and hydroxyl groups. These structural features create a complex electronic distribution that affects its behavior in chemical reactions.

PropertyValueSource
pKa7.50±0.15 (Predicted)
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
GHS PictogramSignal WordHazard Category
GHS07 (Exclamation Mark)WarningAcute Toxicity, Irritant

Hazard Statements

The compound is associated with several specific hazard statements that describe its potential adverse effects:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation, Category 2)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

Precautionary Measures

To mitigate risks associated with handling 6-Amino-2,3-difluorophenol, the following precautionary measures are recommended:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell

First Aid Measures

In case of exposure to 6-Amino-2,3-difluorophenol, prompt first aid intervention is crucial:

Eye Contact

If the compound comes in contact with the eyes, it is essential to wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye, moving the eyelids by occasionally lifting the upper and lower lids .

Skin Contact

In case of skin contact, wash off with soap and plenty of water and consult a physician if irritation persists .

Ingestion

Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician .

Applications in Research and Industry

6-Amino-2,3-difluorophenol demonstrates significant versatility in various applications across multiple scientific disciplines and industrial sectors.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its unique fluorine substitutions enhance biological activity and selectivity of the resulting drug candidates .

Specifically, 6-Amino-2,3-difluorophenol is used as an intermediate to prepare N,N'-diphenylurea derivatives that function as interleukin-8 receptor antagonists for disease treatment . The strategic placement of fluorine atoms in its structure can improve metabolic stability, lipophilicity, and binding affinity of the final pharmaceutical compounds.

Agricultural Applications

In agricultural chemistry, 6-Amino-2,3-difluorophenol is utilized in the formulation of agrochemicals, including herbicides and fungicides. These formulations provide improved efficacy and reduced environmental impact compared to traditional compounds .

The fluorinated structure contributes to:

  • Enhanced penetration through plant cuticles

  • Increased resistance to metabolic degradation

  • Improved target selectivity in pest control applications

Analytical Chemistry Applications

The compound is employed as a reagent in analytical methods for detecting and quantifying phenolic compounds in environmental samples, aiding in pollution monitoring . Its specific chemical properties make it valuable for developing selective analytical procedures for complex environmental matrices.

Material Science Applications

In material science, 6-Amino-2,3-difluorophenol's properties make it suitable for developing advanced materials, such as polymers and coatings, that require enhanced thermal stability and chemical resistance . The fluorine atoms contribute to:

  • Increased thermal stability of resulting materials

  • Enhanced chemical resistance against acids, bases, and oxidizing agents

  • Improved hydrophobicity and oleophobicity of surfaces

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and mechanisms, providing insights that can lead to new therapeutic strategies . Its fluorinated structure allows for specific interactions with biological targets and can be used to probe binding site characteristics.

Current Research Trends and Future Perspectives

Recent research involving 6-Amino-2,3-difluorophenol has expanded beyond traditional applications, exploring new possibilities in emerging fields.

Drug Discovery Applications

The compound continues to gain importance in pharmaceutical research, particularly in the development of targeted therapeutics. The strategic incorporation of fluorine atoms provides advantages in:

  • Metabolic stability enhancement

  • Blood-brain barrier penetration

  • Modulation of lipophilicity and binding affinity

Green Chemistry Approaches

Current research is exploring more environmentally friendly approaches to synthesizing and utilizing 6-Amino-2,3-difluorophenol, aligning with sustainable chemistry principles. This includes developing:

  • Catalytic methods requiring fewer steps and generating less waste

  • Solvent-free or aqueous-based reaction conditions

  • Recycling strategies for reaction by-products

Future Research Directions

Potential future applications of 6-Amino-2,3-difluorophenol may include:

  • Development of fluorinated bioisosteres in medicinal chemistry

  • Creation of novel fluorescent probes for biological imaging

  • Incorporation into advanced materials for electronics and energy applications

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